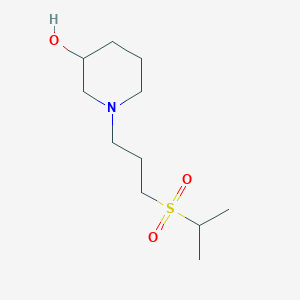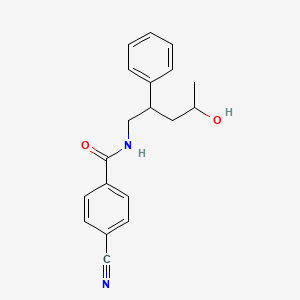![molecular formula C16H16F3N3O2 B6641023 (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various diseases.
作用機序
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone selectively inhibits BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation, survival, and differentiation. This mechanism of action has shown efficacy in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. The compound has shown potent inhibition of BTK, leading to the suppression of downstream signaling pathways. This inhibition has resulted in the inhibition of B-cell proliferation, survival, and differentiation. The compound has also shown anti-inflammatory effects in preclinical models.
実験室実験の利点と制限
The advantages of using (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone in lab experiments include its potent inhibition of BTK, which has shown efficacy in the treatment of various diseases. The compound has also been extensively studied in preclinical models, providing valuable data for further research. The limitations of using this compound include its complex synthesis process and the need for further research to determine its efficacy in clinical trials.
将来の方向性
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone. These include:
1. Clinical trials to determine the efficacy of the compound in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Further optimization of the synthesis process to improve yields and purity of the final product.
3. Investigation of the potential use of the compound in combination with other drugs to enhance its efficacy.
4. Exploration of the compound's potential use in other diseases that involve B-cell receptor signaling.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research. The compound selectively inhibits BTK, leading to the suppression of downstream signaling pathways and the inhibition of B-cell proliferation, survival, and differentiation. The compound has potential applications in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to determine its efficacy in clinical trials and to explore its potential use in other diseases.
合成法
The synthesis of (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis process has been optimized to achieve high yields and purity of the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
科学的研究の応用
The main application of (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone is in drug development. BTK inhibitors have shown promising results in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has demonstrated potent inhibition of BTK and has shown efficacy in preclinical studies.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-6-9-22(20-14)12-3-1-2-11(10-12)15(24)21-7-4-13(23)5-8-21/h1-3,6,9-10,13,23H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBBKQOSLPNSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CC=C2)N3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)
![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)

![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)

![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)

![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)